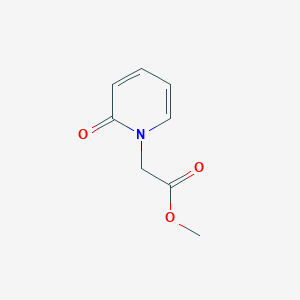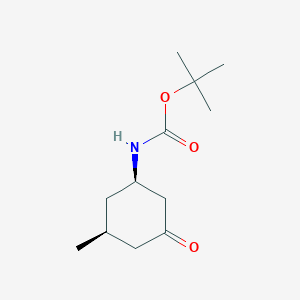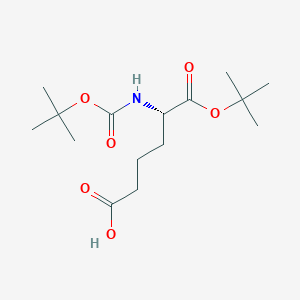
methyl 2-(2-oxopyridin-1(2H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-oxopyridin-1(2H)-yl)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring with a keto group at the 2-position and an ester group at the 1-position. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-oxopyridin-1(2H)-yl)acetate typically involves the reaction of pyridine N-oxides with acetic anhydride. This reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product in good yields . Another method involves the use of Grignard reagents, which react with pyridine N-oxides to form 2-substituted pyridines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2-oxopyridin-1(2H)-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the 2-position of the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents or organometallic reagents.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and hydroxylated derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(2-oxopyridin-1(2H)-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyridine derivatives.
Medicine: Research has explored its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-(2-oxopyridin-1(2H)-yl)acetate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit fibroblast growth factor receptors, which play a role in cell proliferation and migration . The pathways involved include the RAS-MEK-ERK and PI3K-Akt signaling pathways .
Comparación Con Compuestos Similares
Methyl 2-(2-oxopyridin-1(2H)-yl)acetate can be compared with other pyridine derivatives, such as:
2-oxo-1,2-dihydropyridine: Similar structure but lacks the ester group.
2-methylpyridine: Lacks the keto and ester groups.
Pyridine N-oxides: Similar oxidation state but different functional groups.
Propiedades
Fórmula molecular |
C8H9NO3 |
|---|---|
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
methyl 2-(2-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)6-9-5-3-2-4-7(9)10/h2-5H,6H2,1H3 |
Clave InChI |
RPMOLEKNJALNRE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CN1C=CC=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(4-Phenylquinazolin-2-yl)-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole](/img/structure/B13349028.png)










![(3S,4R)-4-[(2,4-dimethylphenyl)amino]oxolan-3-ol](/img/structure/B13349092.png)
